molecular formula C9H16FN3O4 B13993836 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea CAS No. 91390-36-2

3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea

Katalognummer: B13993836
CAS-Nummer: 91390-36-2
Molekulargewicht: 249.24 g/mol
InChI-Schlüssel: RLAKMEUDNKICOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with two hydroxyl groups, a fluoroethyl group, and a nitrosourea moiety, which collectively contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with hydroxyl groups can be synthesized through the hydrogenation of phenol derivatives under specific conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Formation of the Nitrosourea Moiety: The nitrosourea group is formed by reacting the intermediate compound with nitrosating agents such as sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitrosourea moiety can be reduced to form amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted fluoroethyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea involves its interaction with specific molecular targets. The nitrosourea moiety can alkylate DNA, leading to the inhibition of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Fluoroethyl)-3-(2,6-dihydroxyphenyl)urea: Similar structure but lacks the nitrosourea moiety.

    3-(2,6-Dihydroxycyclohexyl)-1-methyl-1-nitrosourea: Similar structure but has a methyl group instead of a fluoroethyl group.

Uniqueness

3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to the presence of both the fluoroethyl and nitrosourea groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific applications.

Eigenschaften

CAS-Nummer

91390-36-2

Molekularformel

C9H16FN3O4

Molekulargewicht

249.24 g/mol

IUPAC-Name

3-(2,6-dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea

InChI

InChI=1S/C9H16FN3O4/c10-4-5-13(12-17)9(16)11-8-6(14)2-1-3-7(8)15/h6-8,14-15H,1-5H2,(H,11,16)

InChI-Schlüssel

RLAKMEUDNKICOY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C(C1)O)NC(=O)N(CCF)N=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.